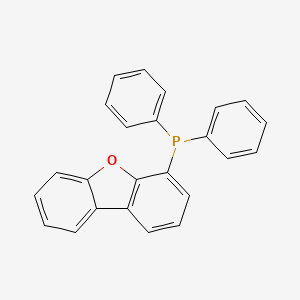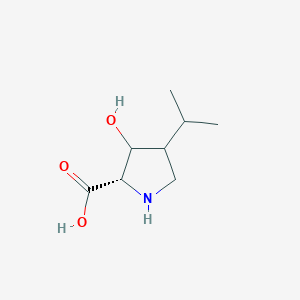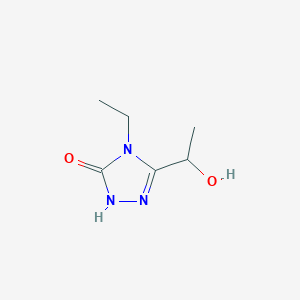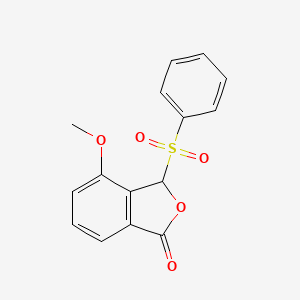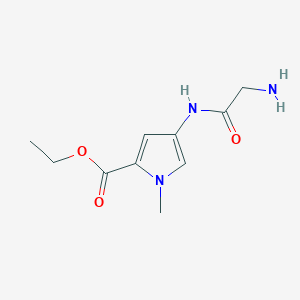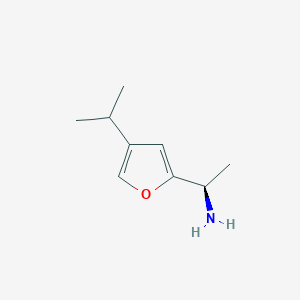![molecular formula C10H9NO2 B15206947 5-methyl-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B15206947.png)
5-methyl-5H-[1,3]dioxolo[4,5-f]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-5H-[1,3]dioxolo[4,5-f]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and synthetic drugs. This compound features a fused dioxolo-indole system, which is essentially planar and contributes to its unique chemical properties .
Métodos De Preparación
The synthesis of 5-methyl-5H-[1,3]dioxolo[4,5-f]indole involves several steps. One common method includes the use of tris(trimethylsilyl)silane as a hydride source and visible light to promote intramolecular reductive cyclization of suitable precursors . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
5-Methyl-5H-[1,3]dioxolo[4,5-f]indole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo electrophilic substitution reactions, often using reagents like halogens or sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-Methyl-5H-[1,3]dioxolo[4,5-f]indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-methyl-5H-[1,3]dioxolo[4,5-f]indole involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Comparación Con Compuestos Similares
5-Methyl-5H-[1,3]dioxolo[4,5-f]indole can be compared with other indole derivatives, such as:
5-Benzyloxy-3-methyl-1-tosyl-1H-indole: This compound has a benzoyloxy substituent and is used in similar research applications.
Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate: This derivative has a carboxylate group and is studied for its unique chemical properties.
The uniqueness of this compound lies in its fused dioxolo-indole system, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
5-methyl-[1,3]dioxolo[4,5-f]indole |
InChI |
InChI=1S/C10H9NO2/c1-11-3-2-7-4-9-10(5-8(7)11)13-6-12-9/h2-5H,6H2,1H3 |
Clave InChI |
XHAQKCGHXWHCSO-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=CC3=C(C=C21)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15206864.png)

![2-(2-Acetylbenzo[d]oxazol-6-yl)acetic acid](/img/structure/B15206874.png)
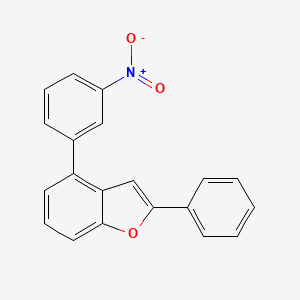
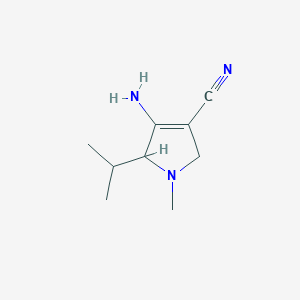
![4-Ethylbenzo[d]oxazol-2-amine](/img/structure/B15206894.png)

